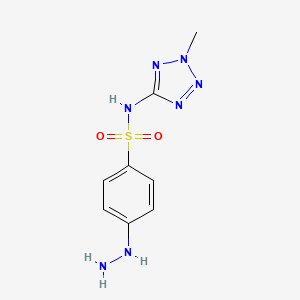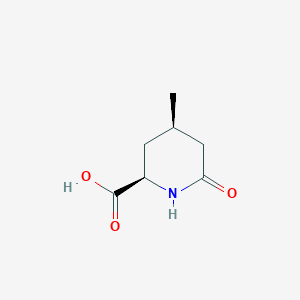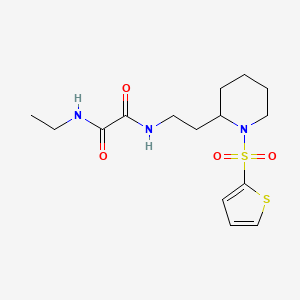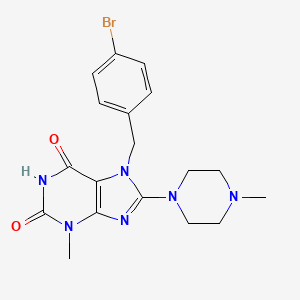
7-(4-bromobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-(4-bromobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a family of purine dione derivatives. These derivatives have been the subject of various studies due to their potential biological activities, including inhibitory effects on dipeptidyl peptidase IV (DPP-IV) , affinity for serotonin receptors , and antiviral properties .
Synthesis Analysis
The synthesis of related compounds typically involves the introduction of various substituents into the purine dione core. For instance, a series of bromodimethoxy benzyl piperazines, which share structural similarities with the compound , were synthesized and analyzed using techniques such as GC-MS and FT-IR . Similarly, derivatives with carboxybenzyl and chloro/cyanobenzyl groups have been synthesized and characterized by NMR and ESI MS data . These methods are likely applicable to the synthesis and characterization of the compound of interest.
Molecular Structure Analysis
The molecular structure of purine dione derivatives can be complex, with the potential for various isomers. For example, the crystal structure of a related compound, 3-(α-bromobenzyl)-3-methoxypiperazine-2,5-dione, revealed the presence of different conformers in solution, which is significant for understanding the conformational preferences of these molecules . This information is crucial for predicting the biological activity and receptor affinity of the compound.
Chemical Reactions Analysis
The reactivity of purine dione derivatives can be influenced by the substituents present on the core structure. The introduction of arylpiperazine groups, for instance, has been shown to affect the affinity for serotonin receptors . Moreover, the presence of a bromine atom, as in the compound of interest, could potentially be exploited in further chemical transformations, such as Suzuki coupling reactions, to create a diverse array of derivatives for biological testing .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine dione derivatives are influenced by their molecular structure. The presence of a bromobenzyl group, for example, could increase the compound's molecular weight and lipophilicity, potentially affecting its pharmacokinetic properties . The introduction of a methylpiperazine moiety might also impact the compound's solubility and ability to cross biological membranes . These properties are essential for the development of the compound as a potential therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on related compounds has delved into synthesis methodologies and structural analyses, demonstrating the versatility of purine derivatives in chemical synthesis. For instance, studies have shown that compounds with similar structures can serve as intermediates for preparing novel derivatives with potential biological activities. The structural analysis through NMR and X-ray crystallography provides insights into their conformations and reactivity, enabling the design of compounds with desired properties (Elix et al., 1986).
Biological Activity and Potential Therapeutic Applications
The purine skeleton, a core structure in this compound, is a significant focus of research due to its resemblance to naturally occurring nucleotides, making it a valuable scaffold for developing therapeutic agents. Studies have investigated the biological activities of purine derivatives, highlighting their potential as pharmacological agents. For example, some derivatives have shown promising antidepressant and anxiolytic properties, suggesting their use in treating mood disorders. The modification of the purine core with various substituents, including arylpiperazine, has been explored to enhance receptor affinity and selectivity, leading to compounds with potential therapeutic benefits (Chłoń-Rzepa et al., 2013).
Anticancer Research
Purine derivatives have also been investigated for their anticancer properties. Some studies have focused on their ability to inhibit cell proliferation and induce differentiation in cancer cell lines, such as human chronic myelogenous leukemia cells. These findings underscore the potential of purine-based compounds in developing new anticancer therapies, highlighting the importance of structural modifications to enhance their biological activities and selectivity towards cancer cells (Saab et al., 2013).
Enzyme Inhibition for Therapeutic Applications
The exploration of purine derivatives as enzyme inhibitors has revealed their potential in treating various diseases. For example, some derivatives have been studied for their dipeptidyl peptidase IV (DPP-IV) inhibitory activities, presenting a novel approach to manage diabetes through the regulation of incretin hormones. These studies provide a foundation for developing new therapeutic agents targeting specific enzymes involved in disease pathogenesis, demonstrating the broad applicability of purine derivatives in drug discovery (Mo et al., 2015).
Propriétés
IUPAC Name |
7-[(4-bromophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN6O2/c1-22-7-9-24(10-8-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-3-5-13(19)6-4-12/h3-6H,7-11H2,1-2H3,(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFJUJUDWWMTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)
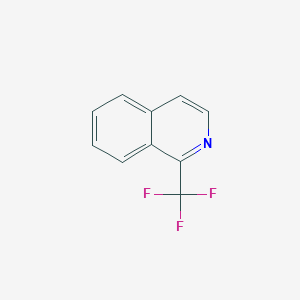
![4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2517948.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)
![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)
![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)
![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)
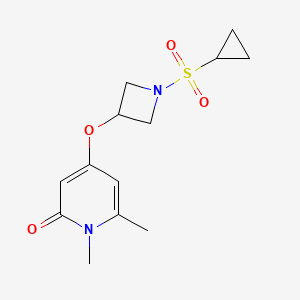
![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)
